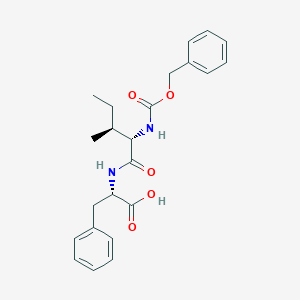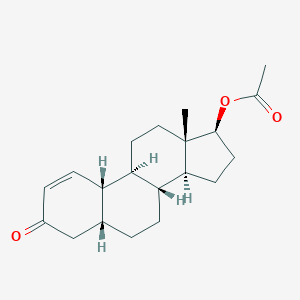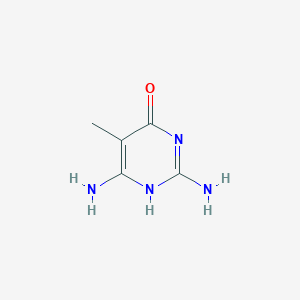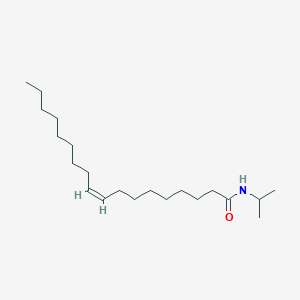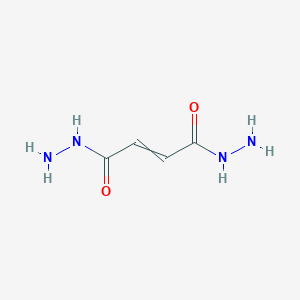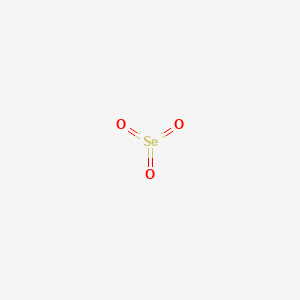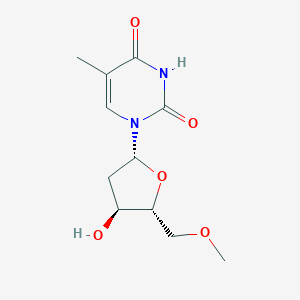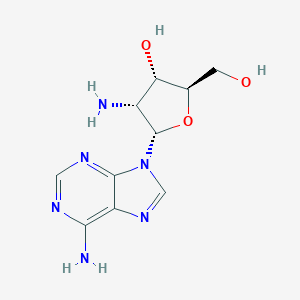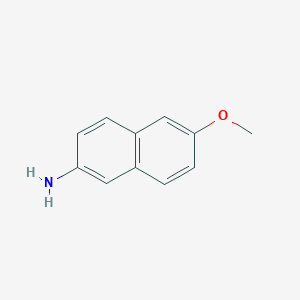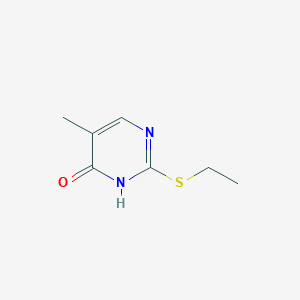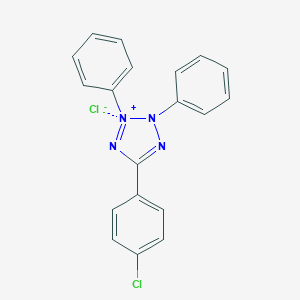
5-(4-Chlorophenyl)-2,3-diphenyl-2h-tetrazol-3-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(4-Chlorophenyl)-2,3-diphenyl-2h-tetrazol-3-ium chloride” is a tetrazolium salt with two phenyl groups and a chlorophenyl group attached. Tetrazolium salts are often used in biological research, particularly in cell viability assays .
Molecular Structure Analysis
The molecular structure of this compound would likely show the tetrazolium ring, with the phenyl and chlorophenyl groups attached. The exact structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
Tetrazolium salts are known to undergo reduction to form formazan dyes, which are often used in cell viability assays .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure, but tetrazolium salts are generally solid at room temperature .Applications De Recherche Scientifique
Antiviral Activity
Specific Scientific Field
Medicinal Chemistry and Virology
Summary
Researchers have synthesized a series of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives starting from 4-chlorobenzoic acid. These compounds were evaluated for their antiviral activity against the tobacco mosaic virus (TMV) . Among these derivatives, compounds 7b and 7i exhibited certain anti-TMV activity.
Experimental Procedures
Results
- The 1H-NMR spectra showed characteristic peaks for the sulfonamide proton and aromatic protons of the 4-chlorophenyl ring .
Other Potential Applications
Specific Scientific Field
Medicinal Chemistry and Plant Protection
Summary
Combining sulfonamides with 1,3,4-thiadiazole rings can lead to compounds with potential plant anti-viral activities. These derivatives may act as carbonic anhydrase inhibitors .
Experimental Considerations
Expected Outcomes
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(4-chlorophenyl)-2,3-diphenyltetrazol-2-ium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN4.ClH/c20-16-13-11-15(12-14-16)19-21-23(17-7-3-1-4-8-17)24(22-19)18-9-5-2-6-10-18;/h1-14H;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQVUWNFRJMAMY-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C(N=[N+]2C3=CC=CC=C3)C4=CC=C(C=C4)Cl.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)-2,3-diphenyl-2h-tetrazol-3-ium chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cytidine,[5-3H]](/img/structure/B77100.png)
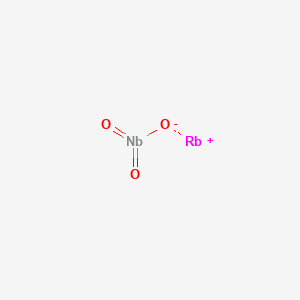
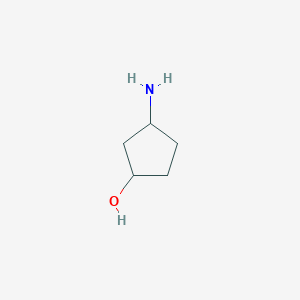
![methyl (3S)-5-[(1R,2R,4aS,8aS)-2-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpentanoate](/img/structure/B77104.png)
